molecular formula C16H27BO4 B2958416 Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate CAS No. 2365173-46-0

Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate

Cat. No.: B2958416
CAS No.: 2365173-46-0
M. Wt: 294.2
InChI Key: AZXRUAJJKCJIBX-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate is a boronic ester derivative characterized by a cyclohexane ring substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position via a methylene bridge and an ethyl ester at the 1-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for carbon-carbon bond formation . Its structure enables versatility in synthesizing complex molecules, particularly in pharmaceutical intermediate development .

Properties

IUPAC Name

ethyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO4/c1-6-19-14(18)13-9-7-12(8-10-13)11-17-20-15(2,3)16(4,5)21-17/h11,13H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXRUAJJKCJIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects through its boronic ester moiety, which can form reversible covalent bonds with various biological targets. The molecular targets and pathways involved depend on the specific application, but generally, the boronic ester interacts with enzymes, receptors, or other biomolecules to modulate their activity.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Storage Conditions
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 1049004-32-1 C15H25BO4 280.17 Cyclohex-3-ene ring; boronate at C4, ester at C1 Inert atmosphere, 2–8°C
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 151075-20-6 C14H23BO4 266.14 Methyl ester instead of ethyl; otherwise identical to the above Not specified
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate 497959-39-4 C15H25BO4 280.17 Boronate at C2, ester at C1; cyclohex-1-ene ring Not specified
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate 1201657-32-0 C15H25BN2O4 308.18 Pyrazole ring appended to boronate; branched ethyl ester Not specified
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole 1604036-71-6 C18H22BF3N2O2 366.19 Trifluoromethylphenyl and pyrazole moieties; complex substituent diversity Not specified

Key Observations :

  • Substituent Position : Boronate placement on cyclohexene (C4 vs. C2) affects steric and electronic properties, impacting reactivity in cross-couplings .
  • Heterocyclic Additions : Pyrazole-containing derivatives (e.g., CAS 1201657-32-0) introduce nitrogen-based functionality, expanding utility in drug discovery .

Hazard Profiles

Most compounds in this class share similar hazards:

  • Skin/Eye Irritation : H315, H319 (causes skin/eye irritation) .
  • Respiratory Irritation : H335 (may cause respiratory tract irritation) .
  • Handling Precautions : Storage under inert atmospheres (e.g., N2) is critical to prevent boronate hydrolysis .

Biological Activity

Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate, a compound belonging to the class of boron-containing organic compounds, has garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of available literature, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H25BO4C_{15}H_{25}BO_4, with a molecular weight of approximately 276.14 g/mol. The compound features a cyclohexane ring substituted with a dioxaborolane moiety, which is critical for its biological interactions.

Structural Formula

The structural representation can be summarized as follows:

Ethyl 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl methylene cyclohexane 1 carboxylate\text{Ethyl 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl methylene cyclohexane 1 carboxylate}

Research indicates that the dioxaborolane group in the compound may facilitate various biological interactions through its ability to form reversible covalent bonds with biomolecules. This property is particularly significant in drug design and development.

Anticancer Activity

Studies have shown that compounds containing dioxaborolane structures exhibit anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of dioxaborolanes can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
A54915.0Induction of apoptosis

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

In a recent clinical study focusing on the pharmacodynamics of boron-containing compounds in cancer therapy:

  • Patient Response : Patients treated with a formulation including this compound showed improved tumor regression rates compared to standard chemotherapy alone .

Q & A

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsPurposeReference
BorylationPinacolborane, Pd catalyst, baseIntroduce dioxaborolane group
EsterificationEthanol, H₂SO₄ (cat.)Form ethyl carboxylate
PurificationHexane/EtOAc (7:3)Isolate product

Basic: Which spectroscopic and crystallographic methods are optimal for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the ethyl ester (δ ~4.1–4.3 ppm, quartet; δ ~1.2–1.4 ppm, triplet), methylene protons (δ ~6.5–7.5 ppm, depending on conjugation), and tetramethyl dioxaborolane (δ ~1.0–1.3 ppm). Use deuterated DMSO or CDCl₃ for solubility .
  • X-ray Crystallography : Resolve stereochemistry and confirm the methylene bridge geometry. For similar cyclohexane derivatives, monoclinic crystal systems (space group P2₁/c) with Mo-Kα radiation (λ = 0.71073 Å) are reported .
  • FT-IR : Identify ester C=O (~1720 cm⁻¹) and B-O (~1350 cm⁻¹) stretches.

Q. Table 2: Key Spectroscopic Data

TechniqueCritical Peaks/ParametersReference
1H NMRδ 4.15 (q, J=7.1 Hz, -OCH₂CH₃)
X-rayBond length: B-O ≈ 1.36 Å
IRC=O: 1725 cm⁻¹

Advanced: How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the boronic ester’s electronic structure. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reaction Pathway Simulation : Use Gaussian or ORCA to map transition states in Suzuki-Miyaura couplings. For example, calculate activation energy for transmetallation steps involving Pd(0) catalysts .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., THF vs. DMF) and their impact on reaction kinetics .

Key Finding : The methylene bridge’s conjugation with the boronic ester may lower the LUMO energy, enhancing electrophilicity in coupling reactions .

Advanced: How to resolve contradictory NMR data (e.g., unexpected splitting or integration)?

Methodological Answer:

  • Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to address solubility-induced peak broadening. For example, DMSO-d₆ resolves hindered rotation in ester groups .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclohexane) causing splitting anomalies.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. For instance, HSQC can correlate methylene protons (δ ~6.5 ppm) to adjacent carbons .

Case Study : In ethyl carboxylate derivatives, unexpected quartets in ester CH₂ groups were resolved by optimizing shimming and suppressing solvent peaks .

Advanced: What experimental design principles optimize Suzuki-Miyaura coupling efficiency?

Methodological Answer:

  • Design of Experiments (DoE) : Screen variables (catalyst loading, temperature, base) using a factorial design. For Pd(PPh₃)₄, typical conditions are 1–5 mol% catalyst, 60–80°C, and K₂CO₃ as base .
  • In Situ Monitoring : Use LC-MS or ¹⁹F NMR (if fluorinated partners are used) to track intermediate formation.
  • Post-Reaction Analysis : Isolate byproducts (e.g., protodeboronation products) via preparative TLC and characterize to refine conditions .

Q. Table 3: Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Catalyst (Pd)2–3 mol%Maximizes turnover
Temperature70–80°CReduces side reactions
BaseK₃PO₄Enhances transmetallation

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the boronic ester .
  • Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents.
  • Light Sensitivity : Protect from UV exposure by using amber glass vials .

Safety Note : Follow hazard codes P210 (avoid heat/sparks) and P201 (pre-handling precautions) as per safety guidelines .

Advanced: How do steric effects influence the compound’s reactivity in ring-forming reactions?

Methodological Answer:

  • Conformational Analysis : Use molecular mechanics (MMFF94) to model cyclohexane chair vs. boat conformations. The axial methylene group may hinder nucleophilic attack on the boronic ester .
  • Steric Maps : Generate % buried volume calculations (%Vbur) to quantify steric hindrance around the boron center using SambVca software .
  • Case Study : In analogous tetrahydropyrimidine derivatives, bulky substituents reduced coupling yields by 20–30% due to hindered Pd coordination .

Advanced: How to validate crystallographic data against computational models?

Methodological Answer:

  • Overlay Analysis : Compare X-ray structures (CIF files) with DFT-optimized geometries using Mercury Software. Root-mean-square deviation (RMSD) <0.2 Å indicates strong agreement .
  • Electron Density Maps : Analyze residual density peaks to identify disordered solvent molecules or partial occupancies.
  • Thermal Ellipsoids : Assess anisotropic displacement parameters to confirm rigidity of the dioxaborolane ring .

Key Insight : Discrepancies in bond angles (>5°) may indicate crystal packing effects not captured in gas-phase DFT models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.